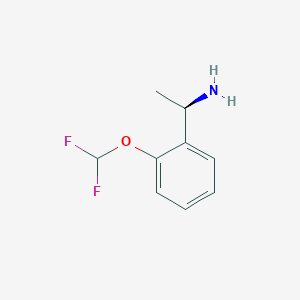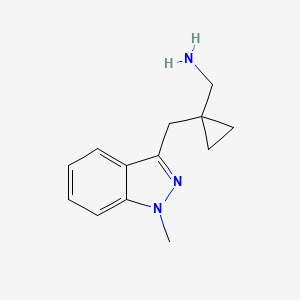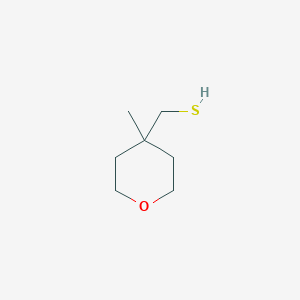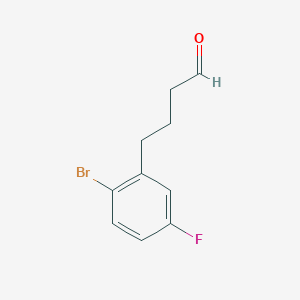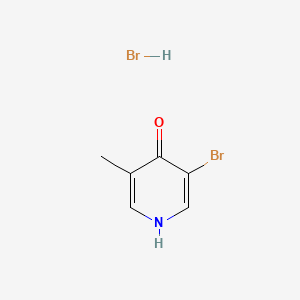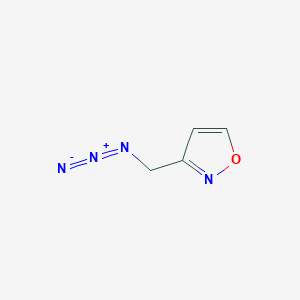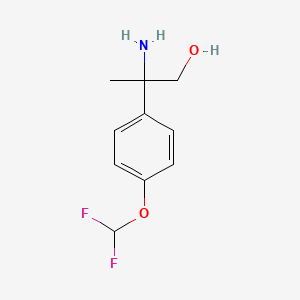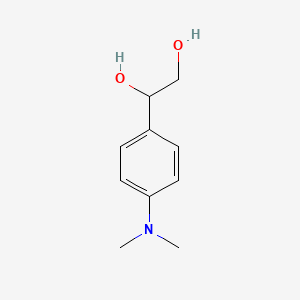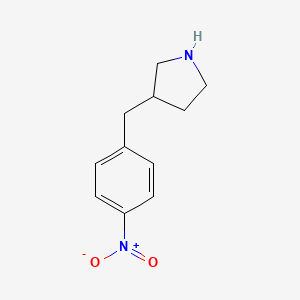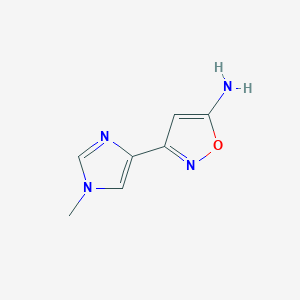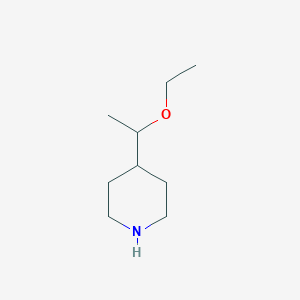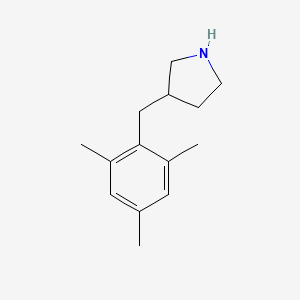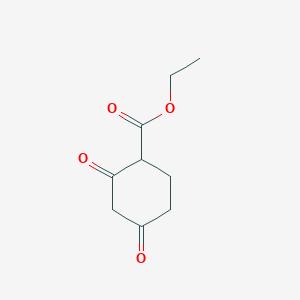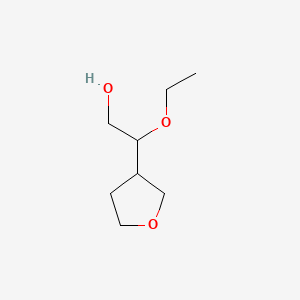
2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O3 It is a derivative of tetrahydrofuran and is characterized by the presence of an ethoxy group and a hydroxyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol typically involves the reaction of ethylene oxide with tetrahydrofuran in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: Ethylene oxide and tetrahydrofuran.
Catalyst: Acidic or basic catalyst.
Conditions: Moderate temperature (50-100°C) and pressure (1-5 atm).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding ethers or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or ethers.
Substitution: Formation of various substituted ethers or alcohols.
Scientific Research Applications
2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its ability to form hydrogen bonds and participate in various chemical transformations makes it a versatile compound in both synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
2-(Oxolan-3-yloxy)ethan-1-ol: Similar structure but with different substituents.
2-Ethoxy-2-(oxolan-3-yl)ethan-1-amine: Contains an amine group instead of a hydroxyl group.
2-(Oxolan-2-yl)ethan-1-ol: Differently positioned oxolane ring.
Uniqueness
2-Ethoxy-2-(oxolan-3-yl)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-ethoxy-2-(oxolan-3-yl)ethanol |
InChI |
InChI=1S/C8H16O3/c1-2-11-8(5-9)7-3-4-10-6-7/h7-9H,2-6H2,1H3 |
InChI Key |
FKGVKYNARVDFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CO)C1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


